

An In-depth Technical Guide to 6-Cyanohexanoic Acid

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Compound of Interest

Compound Name: 6-Cyanohexanoic acid

Cat. No.: B1265822

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Introduction

6-Cyanohexanoic acid, also known as 6-cyanocaproic acid, is a bifunctional organic compound incorporating both a nitrile and a carboxylic acid group. This unique structure makes it a valuable intermediate in various chemical syntheses and a molecule of interest in medicinal chemistry. Its potential as a histone deacetylase (HDAC) inhibitor has drawn attention for its therapeutic applications, particularly in oncology and metabolic diseases. This guide provides a comprehensive overview of **6-cyanohexanoic acid**, including its synthesis, physicochemical and spectroscopic properties, and its role in biological pathways.

Physicochemical Properties

6-Cyanohexanoic acid is a white to off-white solid at room temperature. It is soluble in water and polar organic solvents.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NO ₂	--INVALID-LINK--
Molecular Weight	141.17 g/mol	--INVALID-LINK--
Melting Point	35-38 °C	Commercially available data
Boiling Point	Decomposes	Not available
pKa	~4.8	Estimated based on similar carboxylic acids

Synthesis of 6-Cyanohexanoic Acid

Several synthetic routes to **6-cyanohexanoic acid** have been reported. The most common methods start from readily available precursors such as adiponitrile or ϵ -caprolactam.

Experimental Protocol: Hydrolysis of Adiponitrile

This method involves the partial hydrolysis of one of the nitrile groups of adiponitrile to a carboxylic acid.

Materials:

- Adiponitrile
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- A solution of adiponitrile in aqueous sodium hydroxide is refluxed for a specified period.
- The reaction mixture is cooled to room temperature and acidified with hydrochloric acid.

- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **6-cyanoheptanoic acid**.
- The crude product can be further purified by recrystallization or distillation.

Quantitative Data:

- Yield: Typically ranges from 40-60%, depending on reaction conditions.
- Purity: Can exceed 95% after purification.

Spectroscopic Characterization

The structure of **6-cyanoheptanoic acid** can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **6-cyanoheptanoic acid** in CDCl₃ typically shows the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	-COOH
2.41	t	2H	-CH ₂ -COOH
2.36	t	2H	-CH ₂ -CN
1.75 - 1.60	m	4H	-CH ₂ -CH ₂ -

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **6-cyanoheptanoic acid** in CDCl₃ typically shows the following signals:

Chemical Shift (ppm)	Assignment
~179	-COOH
~119	-CN
~33	-CH ₂ -COOH
~28	-CH ₂ -
~25	-CH ₂ -
~16	-CH ₂ -CN

Infrared (IR) Spectroscopy

The IR spectrum of **6-cyanoheptanoic acid** shows characteristic absorption bands for the functional groups present:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
2940, 2870	Medium	C-H stretch (aliphatic)
2245	Medium	C≡N stretch (nitrile)
1710	Strong	C=O stretch (carboxylic acid)
1410	Medium	O-H bend (in-plane)
1290	Medium	C-O stretch
940	Broad	O-H bend (out-of-plane)

Mass Spectrometry

The electron ionization (EI) mass spectrum of **6-cyanoheptanoic acid** typically shows a molecular ion peak [M]⁺ at m/z 141. Key fragmentation patterns include the loss of water (m/z 123), the carboxyl group (m/z 96), and cleavage of the alkyl chain.

m/z	Relative Intensity	Possible Fragment
141	[M] ⁺	C ₇ H ₁₁ NO ₂ ⁺
123	Moderate	[M - H ₂ O] ⁺
96	Moderate	[M - COOH] ⁺
82	High	[C ₅ H ₆ N] ⁺
55	High	[C ₄ H ₇] ⁺

Biological Activity and Signaling Pathways

6-Cyanohehexanoic acid has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer. Short-chain fatty acids and their derivatives are known to inhibit HDACs.[1][2][3][4][5]

Proposed Mechanism of HDAC Inhibition

The inhibitory activity of **6-cyanohehexanoic acid** against HDACs is believed to occur through the interaction of its carboxylic acid group with the zinc ion present in the active site of the enzyme. This interaction blocks the substrate-binding site, leading to the inhibition of deacetylase activity. The subsequent hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

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